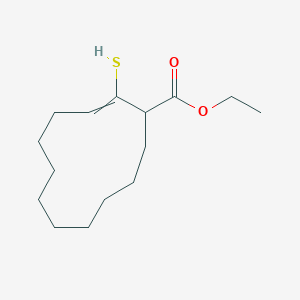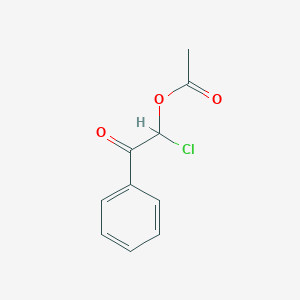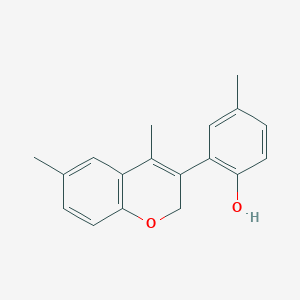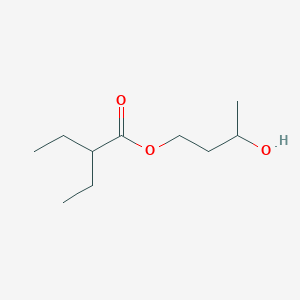![molecular formula C14H7F3N2O3S B14400253 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole CAS No. 89721-73-3](/img/structure/B14400253.png)
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: A similar compound with herbicidal properties.
Ethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate: Another related compound used in agricultural applications.
Uniqueness
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
89721-73-3 |
|---|---|
Molecular Formula |
C14H7F3N2O3S |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
5-[4-nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole |
InChI |
InChI=1S/C14H7F3N2O3S/c15-14(16,17)11-6-9(19(20)21)1-3-12(11)22-10-2-4-13-8(5-10)7-18-23-13/h1-7H |
InChI Key |
RZWIKGFTFWXUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=CC3=C(C=C2)SN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one](/img/structure/B14400171.png)


oxophosphanium](/img/structure/B14400185.png)

![1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14400208.png)

![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
![3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14400227.png)



![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
